Foslinanib sodium
Overview
Description
It contains a phenol-quinoline chemophore as the core structure, which is essential for its anti-neoplastic and anti-mutagenic properties . Foslinanib sodium has shown significant anti-cancer activity and is currently under investigation in clinical trials for its potential use in treating various cancers .
Preparation Methods
Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Foslinanib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .
Scientific Research Applications
Foslinanib sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of foslinanib sodium involves targeting the TNF receptor-associated protein 1 (TRAP1). This interaction leads to the induction of mitochondrial apoptosis, suppression of tumor cell growth, and inhibition of vasculogenic mimicry formation . The compound also reduces the protein level of TRAP1 and impedes its downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α . Additionally, loss-of-function mutations of STK11 and NF2 have been identified as potential biomarkers for this compound treatment .
Comparison with Similar Compounds
Foslinanib sodium is compared with other similar compounds, such as:
Other 2-phenyl-4-quinolone derivatives: These compounds share a similar core structure but may have different functional groups and biological activities.
This compound is unique due to its multiple mechanisms of action, including the inhibition of vasculogenic mimicry, which is associated with metastasis and drug-induced resistance in malignant tumors . This unique property positions this compound as a first-in-class drug with exceptional efficacy and fewer side effects compared to traditional chemotherapies .
Biological Activity
Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.
Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .
Cellular Effects :
- Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
- Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
- Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .
NCI 60 Cancer Panel Screening
The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .
Case Studies
A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
- Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Apoptosis Induction | Promotes programmed cell death in cancer cells |
Cell Cycle Arrest | Halts progression at the G2/M phase |
Inhibition of Vasculogenic Mimicry | Prevents tumors from developing their own blood supply |
Target Protein | TRAP1 |
Active Metabolite | CVM-1125 |
Properties
CAS No. |
1256037-58-7 |
---|---|
Molecular Formula |
C16H11FNNa2O5P |
Molecular Weight |
393.2177 |
IUPAC Name |
sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
SMILES |
O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRX818; TRX-818; TRX 818. TRX818 sodium; CVM1118; CVM1118; CVM-1118; Foslinanib sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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